(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
Description
Properties
IUPAC Name |
ethyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClNO4P/c1-3-16-11(14)9(2)13-18(12,15)17-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)/t9-,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRSWTKBLAQFFX-JUGYALQGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClNO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461378 | |
| Record name | Ethyl N-[chloro(phenoxy)phosphoryl]-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245078-14-2 | |
| Record name | Ethyl N-[chloro(phenoxy)phosphoryl]-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate typically involves the reaction of ethyl 2-amino propanoate with chloro(phenoxy)phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. The general reaction scheme can be represented as follows:
-
Starting Materials:
- Ethyl 2-amino propanoate
- Chloro(phenoxy)phosphoryl chloride
-
Reaction Conditions:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Catalyst: Triethylamine or pyridine
-
Procedure:
- The ethyl 2-amino propanoate is dissolved in the solvent and cooled to 0°C.
- Chloro(phenoxy)phosphoryl chloride is added dropwise to the solution with stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The product is isolated by filtration, washed with cold solvent, and purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid
- Major products: Phosphine oxides
-
Reduction:
- Reduction of the compound can occur at the chloro group, converting it to a hydroxyl group.
- Common reagents: Lithium aluminum hydride, sodium borohydride
- Major products: Hydroxy(phenoxy)phosphoryl derivatives
-
Substitution:
- The chloro group can be substituted with various nucleophiles, such as amines or thiols.
- Common reagents: Ammonia, primary or secondary amines, thiols
- Major products: Amino(phenoxy)phosphoryl or thio(phenoxy)phosphoryl derivatives
Scientific Research Applications
The biological activity of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is primarily attributed to its ability to act as a phosphorylating agent. This characteristic allows it to interact with various biomolecules, influencing enzymatic activities and metabolic pathways.
Key Mechanisms of Action
- Phosphorylation : The compound can transfer its phosphoryl group to nucleophilic sites on proteins, modifying their function.
- Enzyme Inhibition/Activation : Depending on the target enzyme, it may serve as an inhibitor or activator, thereby impacting metabolic processes.
Applications in Research and Industry
-
Pharmaceutical Development :
- The compound is being explored as a potential lead in drug development due to its ability to modulate protein functions through phosphorylation. Its unique structure allows for targeted modifications that can enhance therapeutic efficacy.
-
Agricultural Chemistry :
- Given its organophosphorus nature, this compound may have applications as a pesticide or herbicide, acting on specific biochemical pathways in target organisms.
-
Biochemical Assays :
- The compound can be utilized in biochemical assays for studying enzyme kinetics and mechanisms due to its ability to selectively modify enzyme activity through phosphorylation.
Mechanism of Action
The mechanism of action of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate involves its interaction with molecular targets through phosphorylation. The compound can transfer its phosphoryl group to nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biochemical assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : (S)-Isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1-(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate (Crystalline Form)
- Structural Differences: Ester Group: Uses isopropyl instead of ethyl, increasing steric bulk and lipophilicity. Phosphoryl Substituents: Incorporates a fluorinated tetrahydrofuran ring linked to a dihydropyrimidinone moiety, absent in the target compound. Stereochemistry: Multiple chiral centers (2R,3R,4R,5R in the tetrahydrofuran ring), enhancing target specificity.
- Key Properties :
- Applications: Likely a nucleoside analog prodrug (e.g., antiviral or anticancer agent), given the dihydropyrimidinone and fluorinated sugar moiety.
Compound B : Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate Hydrochloride
- Structural Differences: Backbone: Features a 2-methylpropanoate group instead of a phosphoryl-amino linkage. Substituents: Contains a catechol (3,4-dihydroxyphenyl) group, absent in the target compound. Salt Form: Hydrochloride salt improves aqueous solubility.
- Key Properties :
- Catechol group suggests antioxidant or neurotransmitter-related activity (e.g., dopamine analog).
- Methyl group at the 2-position may reduce enzymatic degradation.
- Applications: Potential use in neurodegenerative or cardiovascular therapies due to catechol’s redox activity.
Compound C : 4-(2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propoxy)-2,3,6-trimethylphenyl 2-methylpropanoate Hydrochloride
- Structural Differences: Aromatic System: A trimethylphenyl group linked to a methoxyphenoxy-ethylamino chain. Ester Group: 2-methylpropanoate instead of ethyl phosphorylated amino-propanoate.
- Key Properties: Methoxyphenoxy group may enhance blood-brain barrier penetration. Trimethylphenyl moiety increases lipophilicity and membrane affinity.
- Applications : Likely a CNS-targeting prodrug or receptor modulator.
Comparative Data Table
Biological Activity
(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate is an organophosphorus compound with significant biological activity. Its unique structure, characterized by a chloro(phenoxy)phosphoryl group linked to an amino propanoate backbone, suggests potential applications in various fields including pharmacology and agriculture.
- IUPAC Name : Ethyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate
- Molecular Formula : C₁₁H₁₅ClNO₄P
- Molecular Weight : 291.67 g/mol
- CAS Number : 245078-14-2
The compound's synthesis generally involves the reaction of ethyl 2-amino propanoate with chloro(phenoxy)phosphoryl chloride under controlled conditions, ensuring the desired stereochemistry and yield .
Mechanism of Biological Activity
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules through phosphorylation. This interaction can modulate the activity of proteins and enzymes, influencing various biochemical pathways.
Key Mechanisms
- Phosphorylation : The compound can transfer its phosphoryl group to nucleophilic sites on proteins, altering their function.
- Enzyme Inhibition/Activation : Depending on the target enzyme, it may act as an inhibitor or activator, impacting metabolic pathways.
In Vitro Studies
Research has shown that compounds similar to this compound exhibit significant biological effects:
- Antimicrobial Activity : Studies indicate that organophosphorus compounds can inhibit bacterial growth, suggesting potential as antimicrobial agents.
- Enzyme Interactions : The compound has been shown to affect the activity of various enzymes, including those involved in signal transduction pathways.
Case Study: Herbicidal Activity
A relevant case study examined the herbicidal properties of related compounds. It was found that organophosphorus derivatives could effectively inhibit plant growth by interfering with key metabolic processes . The specific activity of this compound in this regard remains to be fully elucidated.
Comparative Biological Activity of Organophosphorus Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential enzyme modulator | |
| Chloro(phenoxy)phosphoryl derivatives | Antimicrobial | |
| 2,4-D Herbicide | Herbicidal |
Conclusion and Future Directions
The compound this compound exhibits promising biological activity that warrants further investigation. Future research should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile.
- Mechanistic Studies : To better understand the specific biochemical pathways affected by this compound.
- Agricultural Applications : Exploring its efficacy as a herbicide or pesticide.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a phosphorylated amine intermediate with an ethyl ester precursor. Key steps include:
- Nucleophilic substitution : Reacting a chloro-phosphoryl intermediate with (2S)-ethyl 2-aminopropanoate under basic conditions (e.g., K₂CO₃ in acetone at reflux) to form the phosphoramidate bond .
- Steric control : Use of chiral auxiliaries or enantioselective catalysts to retain the (2S) configuration during esterification .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent hydrolysis of the phosphoryl group .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/³¹P NMR : Confirm the phosphoramidate structure (δ ~10–15 ppm for P=O in ³¹P NMR) and chiral center integrity (split signals in ¹H NMR due to stereochemistry) .
- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and P=O vibrations (~1250 cm⁻¹) .
- HPLC-MS : Assess enantiomeric purity using chiral columns (e.g., Chiralpak AD-H) and quantify via mass fragmentation patterns .
Q. How do the chloro and phenoxy groups influence the compound’s reactivity in downstream modifications?
- Methodological Answer :
- Chloro group : Acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or alcohols) to generate derivatives. Reactivity is pH-dependent, requiring anhydrous conditions to avoid hydrolysis .
- Phenoxy group : Enhances lipophilicity, impacting solubility in organic solvents. It can undergo electrophilic aromatic substitution (e.g., nitration) but requires protection during acidic/basic reactions .
Advanced Research Questions
Q. What strategies ensure stereochemical fidelity during large-scale synthesis, and how does chirality affect biological interactions?
- Methodological Answer :
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to maintain the (2S) configuration .
- Biological relevance : The (2S) enantiomer may exhibit higher affinity for enzyme active sites (e.g., phosphatases or kinases), as shown in analogs where stereochemistry altered IC₅₀ values by >10-fold . Computational docking (AutoDock Vina) can predict binding modes .
Q. How does the compound’s stability vary under physiological vs. storage conditions, and what degradation products form?
- Methodological Answer :
- Stability assays : Accelerated stability testing (40°C/75% RH) reveals:
- Hydrolysis of the ethyl ester to carboxylic acid under alkaline conditions.
- Phosphoramidate cleavage at extremes of pH (pH <2 or >10) .
- Degradation products : Identified via LC-MS as ethyl phosphate derivatives and phenyl glycine analogs .
Q. What computational models predict the compound’s interactions with biological targets, and how are these validated experimentally?
- Methodological Answer :
- QSAR/QSPR modeling : Predict logP (2.1 ± 0.3) and polar surface area (85 Ų) using Gaussian09 to optimize bioavailability .
- Molecular dynamics : Simulate binding to serine hydrolases (e.g., 1 µs simulations in GROMACS) to identify key hydrogen bonds with catalytic triads. Validate via enzyme inhibition assays (IC₅₀ ~5–20 µM) .
Q. How do halogenated analogs of this compound compare in terms of bioactivity and synthetic complexity?
- Methodological Answer :
- Bioactivity : Fluorine or bromine substitution at the phenyl ring increases metabolic stability (t₁/₂ >6 hrs vs. 2 hrs for parent compound) but may reduce solubility. For example, a 4-fluoro analog showed 3× higher cytotoxicity in HepG2 cells .
- Synthetic challenges : Halogenation requires Pd-mediated cross-coupling (e.g., Buchwald-Hartwig), increasing steps and cost. Purity is assessed via comparative TLC and elemental analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
